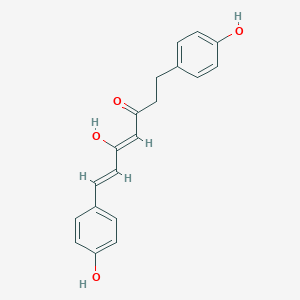
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one
Übersicht
Beschreibung
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a diarylheptanoid that is 3-heptanone substituted by a 4-hydroxyphenyl group at positions 1 and 7 respectively . It has been isolated from the rhizomes of Curcuma kwangsiensis . It has a role as a plant metabolite .
Synthesis Analysis
A general and straightforward total synthesis of 1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one starting from 4-methoxycinnamic acid via ethyl 5-(4-methoxyphenyl)-3-hydroxy-2,4-pentadienoate was reported .Molecular Structure Analysis
The molecular structure of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one was validated using microscale thermophoresis assays . The binding of the compound to the N-terminal domain of the N protein (N-NTD) was further validated using drug affinity responsive target stability assays .Chemical Reactions Analysis
The compound 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one has been identified as a potential inhibitor of SARS-CoV-2 by targeting the nucleocapsid protein .Physical And Chemical Properties Analysis
The compound 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a lipophilic compound, insoluble in water . It has a molecular weight of 298.4 g/mol .Wissenschaftliche Forschungsanwendungen
Application in Virology: Inhibition of SARS-CoV-2
Summary of the Application
The compound “1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one” (also referred to as N-17) has been identified as a potential inhibitor of the nucleocapsid protein of SARS-CoV-2 . This protein plays a crucial role in the life cycle of SARS-CoV-2 .
Methods of Application
Researchers established a method to screen inhibitors of the nucleocapsid protein using microscale thermophoresis assays . They further validated the binding of N-17 to the N-terminal domain of the nucleocapsid protein using drug affinity responsive target stability assays .
Results or Outcomes
N-17 exhibited excellent anti-viral activity against HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 ± 0.01 μM and 0.17 ± 0.07 μM, respectively . This discovery may contribute to the development of promising therapeutic agents for COVID-19 .
Application in Computational Biology: Anti-COVID Phytochemical Screening
Summary of the Application
The compound “1,7-Bis(4-hydroxyphenyl)-1-heptene-3,5-dione” (BHHD) was computationally screened from the rhizome of Curcuma longa as a probable anti-COVID phytochemical .
Methods of Application
A library of 50 nonubiquitous bioactive compounds from the rhizome of Curcuma longa was retrieved and docked against the receptor binding domain (RBD) of SARS-CoV-2 . The interactions of BHHD in the binding pocket were examined, as well as its ADMET properties .
Results or Outcomes
Excellent interaction was observed between the atoms of BHHD and amino acid residues known to foster the viral entry into the host . The ADMET result for BHHD was impressive for a lead molecule . Therefore, this study recommends further investigation on the potency and toxicity of BHHD both on cell lines and animal models .
Eigenschaften
IUPAC Name |
(4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-5,7-11,13,20-22H,6,12H2/b11-5+,18-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKHKZCPVAHTFN-YLMKKNOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C=C(C=CC2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)/C=C(/C=C/C2=CC=C(C=C2)O)\O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



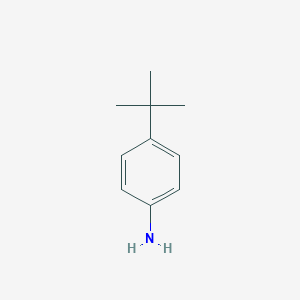
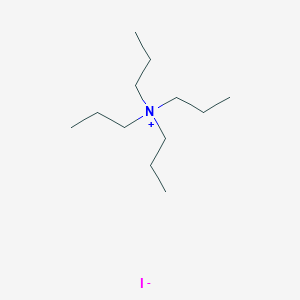
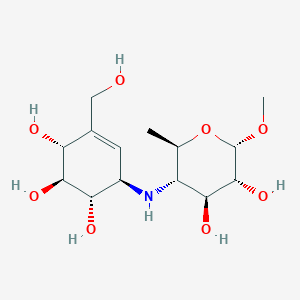
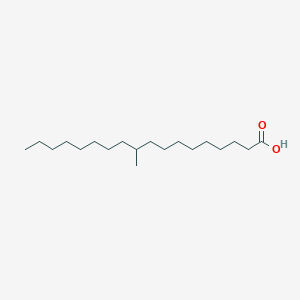
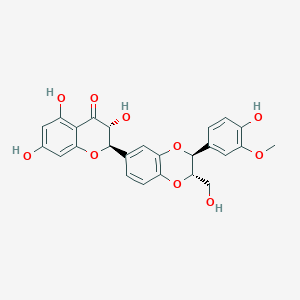
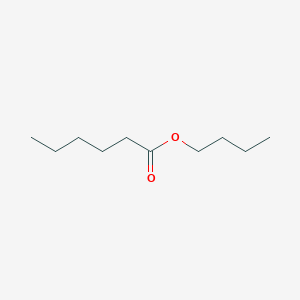
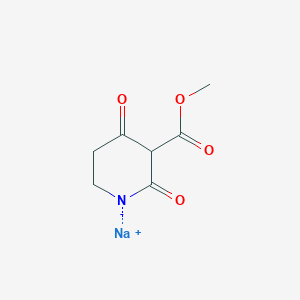
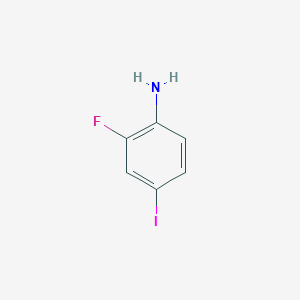
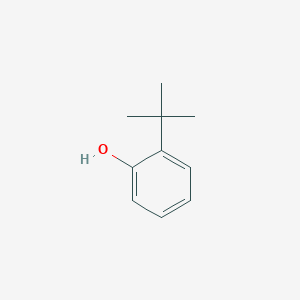



![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)
